molecular formula C16H36INO4 B155838 Tetrabutylammonium periodate CAS No. 65201-77-6

Tetrabutylammonium periodate

Cat. No. B155838
CAS RN: 65201-77-6
M. Wt: 433.37 g/mol
InChI Key: PYVXLMQALOZKES-UHFFFAOYSA-M
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Description

Tetrabutylammonium periodate is a chemical compound known for its ability to oxidize various organic substrates. It is particularly effective in the oxidation of alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and α-hydroxy carboxylic acids to carbonyl compounds with decarboxylation. Additionally, it can convert thiols to disulfides and thioethers to sulfoxides. This compound is used in the presence of Lewis acids such as AlCl3 and BF3·Et2O in aprotic organic solvents like CHCl3 and CH3CN, showcasing its versatility in organic synthesis .

Synthesis Analysis

While the provided papers do not detail the synthesis of tetrabutylammonium periodate itself, they do describe its use as a catalyst in the synthesis of other organic compounds. For instance, tetrabutylammonium bromide, a related compound, has been utilized as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives. These reactions can be carried out in water and solvent-free conditions, which highlights the eco-friendly aspect of using such catalysts .

Molecular Structure Analysis

The molecular structure of tetrabutylammonium periodate allows it to act as a potent oxygen atom donor. This property is particularly useful when used in conjunction with metalloporphyrins. The interaction between tetrabutylammonium periodate and metalloporphyrins under neutral and homogeneous conditions suggests the formation of oxometalloporphyrin as an active oxidizing intermediate, which is crucial for the selective oxygen atom transfer to substrates .

Chemical Reactions Analysis

Tetrabutylammonium periodate is involved in a variety of chemical reactions due to its strong oxidizing properties. It has been shown to be effective in the oxidation of organic compounds, particularly in the presence of Lewis acids. The compound's ability to facilitate the transfer of oxygen atoms is a key feature that enables the oxidation process in different organic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium periodate are not explicitly detailed in the provided papers. However, its effectiveness in various reactions suggests that it is soluble in common organic solvents and can act under mild conditions, which is advantageous for maintaining the integrity of sensitive substrates. Its use in eco-friendly procedures also indicates that it has properties conducive to green chemistry applications .

Relevant Case Studies

The papers provided do not include specific case studies, but they do present applications of tetrabutylammonium periodate in organic synthesis. For example, its use in the oxidation of organic compounds and as a catalyst in the synthesis of organic derivatives demonstrates its practical utility in the field of chemistry. The mild and selective nature of these reactions, along with the minimal environmental impact, showcases the potential of tetrabutylammonium periodate in various chemical processes .

Scientific Research Applications

Synthesis of Aryl Nitroso Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Tetrabutylammonium periodate is used in the oxidation process for the synthesis of aryl nitroso derivatives . Aryl nitroso derivatives are important in the field of organic chemistry due to their wide range of applications.

Formation of Ionic Liquid for the Synthesis of Aromatic Carboxylic Acids

  • Scientific Field: Organic Chemistry
  • Application Summary: Tetrabutylammonium periodate can be used in the formation of an ionic liquid for the synthesis of aromatic carboxylic acids . Aromatic carboxylic acids are significant in the field of organic chemistry and have various applications.

Oxidation of Organic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Tetrabutylammonium periodate is used in the oxidation of various organic compounds . This includes the oxidation of alcohols to their carbonyl compounds, α-hydroxy ketones to α-diketones, α-hydroxy carboxylic acids to carbonyl compounds (accompanied with decarboxylation), thiols to disulfides, and thioethers to sulfoxides .

Oxidation of Sulfides to Sulfoxides

  • Scientific Field: Organic Chemistry
  • Application Summary: Tetrabutylammonium periodate is used in the oxidation of sulfides to sulfoxides . This process is significant in the field of organic chemistry due to the wide range of applications of sulfoxides.

Oxidation of 1,2-diols and Olefins

  • Scientific Field: Organic Chemistry
  • Application Summary: Tetrabutylammonium periodate is used in the oxidation of 1,2-diols and olefins . This process is significant in the field of organic chemistry due to the wide range of applications of the resulting products.

Oxidation of Thiols to Disulfides

  • Scientific Field: Organic Chemistry
  • Application Summary: Tetrabutylammonium periodate is used in the oxidation of thiols to disulfides . This process is significant in the field of organic chemistry due to the wide range of applications of disulfides.

Safety And Hazards

Tetrabutylammonium periodate may intensify fire as it is an oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

tetrabutylazanium;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVXLMQALOZKES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-]I(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium periodate

CAS RN

65201-77-6
Record name Tetrabutylammonium periodate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65201-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium periodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.631
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
439
Citations
D Mohajer, G Karimipour, M Bagherzadeh - New Journal of Chemistry, 2004 - pubs.rsc.org
… In this work epoxidation of different alkenes by tetrabutylammonium periodate (n-Bu 4 NIO 4 ) in the presence of phenyl substituted manganese(III) meso-tetraphenylporphyrin catalysts (…
Number of citations: 113 pubs.rsc.org
MH Pournaghi-Azar, K Farhadi - Talanta, 1995 - Elsevier
… The aim of this work was to study the reaction between tetrabutylammonium periodate and iodide in chloroform in order to develop a potentiometric titration method for iodide and use …
Number of citations: 9 www.sciencedirect.com
GR Karimipour, B Karami… - Chinese Journal of …, 2007 - Elsevier
… In this study, the oxidative decarboxylation of various carboxylic acids has been studied using tetrabutylammonium periodate (n-Bu4NIO4) and metalloporphyrin catalysts at room tem…
Number of citations: 19 www.sciencedirect.com
JL Fourrey, J Varenne - Tetrahedron letters, 1985 - Elsevier
… Summary: Iodobenzene diacetate 5 or tetrabutylammonium periodate 5 oxidize phosphite into … examined two oxidants: iodobenzene diacetate z4 and tetrabutylammonium periodate 5 …
Number of citations: 33 www.sciencedirect.com
MH Pournaghi-Azar, K Farhadi - Talanta, 1997 - Elsevier
… The aim of the present work is to study the reaction between tetrabutylammonium periodate and phenothiazines in chloroform in order to develop a potentiometric method of analysis on …
Number of citations: 18 www.sciencedirect.com
D Mohajer, S Tangestaninejad - Tetrahedron letters, 1994 - Elsevier
Epoxidation of various olefins is achieved by tetra-n-butylammonium periodate in the presence of manganese (III) meso-tetraphenylporphyrin and imidazole in CH 2 Cl 2, with …
Number of citations: 112 www.sciencedirect.com
H Firouzabadi, A Sardarian, H Badparva - Bulletin of the Chemical …, 1996 - journal.csj.jp
Tetrabutylammonium periodate is able to oxidize alcohols to their carbonyl compounds, α-hydroxy ketones to α-diketones, α-hydroxy carboxylic acids to the carbonyl compounds (…
Number of citations: 52 www.journal.csj.jp
UV Chaudhari, PT Deota - Organic Preparations and Procedures …, 2012 - Taylor & Francis
… For example, tetrabutylammonium periodate (TBAPI) alone is not able to convert sulfides to sulfoxides. In the presence of a Lewis acid (AlCl 3 or BF 3 . Et 2 O) as catalyst and at reflux …
Number of citations: 2 www.tandfonline.com
D Mohajer, M Bagherzadeh - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
Arylalkanes and cycloalkanes are oxidized to their corresponding alcohols and ketones with tetra-n-butylammonium periodate in the presence of manganese(III) porphyrin catalysts and …
Number of citations: 12 pubs.rsc.org
R Neumann, C Abu-Gnim - Journal of the American Chemical …, 1990 - ACS Publications
… However, reactions performed by using tetrabutylammonium periodate dissolved in the organic phase in the absence of water were likewise unsuccessful. The UV-vis spectrum of …
Number of citations: 198 pubs.acs.org

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